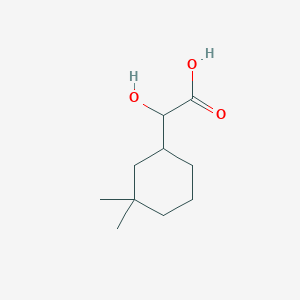
2-(3,3-Dimethylcyclohexyl)-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-Dimethylcyclohexyl)-2-hydroxyacetic acid is an organic compound that features a cyclohexane ring substituted with two methyl groups and a hydroxyacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Dimethylcyclohexyl)-2-hydroxyacetic acid typically involves the following steps:
Cyclohexane Derivative Preparation:
Hydroxyacetic Acid Introduction: The hydroxyacetic acid moiety can be introduced via a multi-step process involving the oxidation of a suitable precursor, such as a hydroxyethyl derivative, followed by esterification and subsequent hydrolysis to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: Formation of 2-(3,3-Dimethylcyclohexyl)-2-oxoacetic acid.
Reduction: Formation of 2-(3,3-Dimethylcyclohexyl)-2-hydroxyethanol.
Substitution: Formation of 2-(3,3-Dimethylcyclohexyl)-2-chloroacetic acid.
Applications De Recherche Scientifique
2-(3,3-Dimethylcyclohexyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3,3-Dimethylcyclohexyl)-2-hydroxyacetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include modulation of enzyme activity and receptor signaling.
Comparaison Avec Des Composés Similaires
2-(3,3-Dimethylcyclohexyl)-2-oxoacetic acid: Similar structure but with a carbonyl group instead of a hydroxy group.
2-(3,3-Dimethylcyclohexyl)-2-hydroxyethanol: Similar structure but with an alcohol group instead of a carboxylic acid group.
Uniqueness: 2-(3,3-Dimethylcyclohexyl)-2-hydroxyacetic acid is unique due to the presence of both a cyclohexane ring and a hydroxyacetic acid moiety, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C10H18O3 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
2-(3,3-dimethylcyclohexyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H18O3/c1-10(2)5-3-4-7(6-10)8(11)9(12)13/h7-8,11H,3-6H2,1-2H3,(H,12,13) |
Clé InChI |
WHBBJTXLKMPXJP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(C1)C(C(=O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



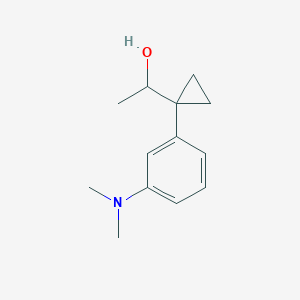
![2-Amino-2-[4-(diethylamino)phenyl]ethan-1-ol](/img/structure/B13608991.png)
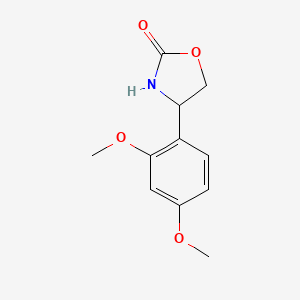

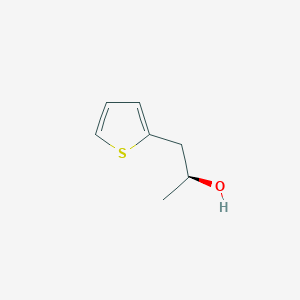
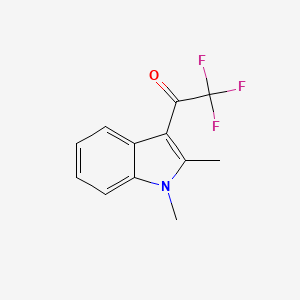
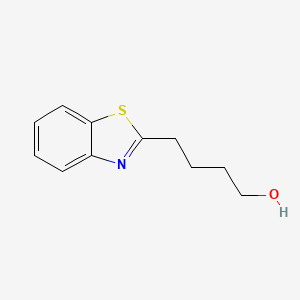
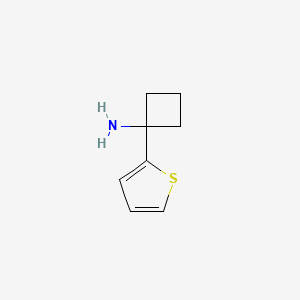
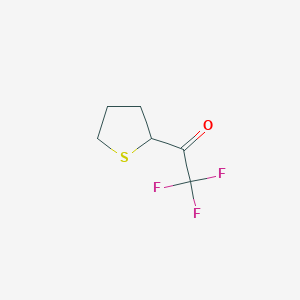
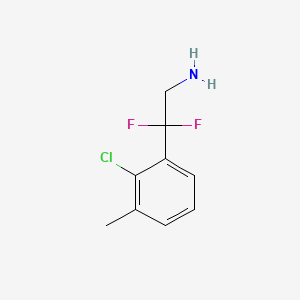
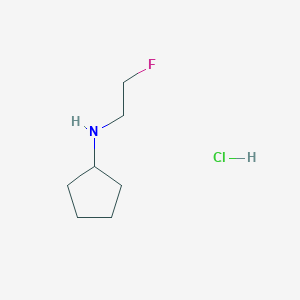
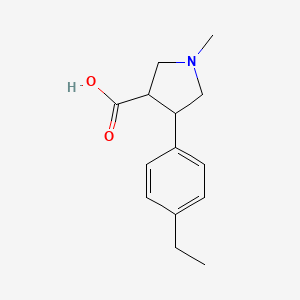
![3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B13609056.png)
